C1311: A Technical Guide for Drug Development Professionals
C1311: A Technical Guide for Drug Development Professionals
An In-depth Review of the Antineoplastic Agent C1311 (Symadex)
Executive Summary
C1311, also known as Symadex, is a promising antineoplastic agent belonging to the imidazoacridinone class of compounds. It has demonstrated significant preclinical and clinical activity against a range of solid tumors. This technical guide provides a comprehensive overview of C1311, focusing on its mechanism of action, preclinical and clinical data, and detailed experimental protocols for its evaluation. The information is intended for researchers, scientists, and drug development professionals engaged in the field of oncology.
Introduction
C1311 is a rationally designed small molecule that has emerged as a potent anti-cancer agent. Its multifaceted mechanism of action, which includes DNA intercalation, topoisomerase II inhibition, and targeting of the FLT3 receptor tyrosine kinase, makes it a compound of significant interest for the treatment of various malignancies. This document synthesizes the available technical data on C1311 to serve as a resource for its continued development and clinical investigation.
Mechanism of Action
C1311 exerts its antineoplastic effects through a combination of mechanisms, primarily targeting DNA integrity and critical cellular signaling pathways.
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DNA Intercalation and Topoisomerase II Inhibition: C1311 intercalates into DNA, disrupting its normal function. Furthermore, it acts as a topoisomerase II inhibitor. By stabilizing the topoisomerase II-DNA cleavage complex, C1311 prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks and ultimately triggering cell death.
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FLT3 Inhibition: C1311 has been identified as an inhibitor of the FMS-like tyrosine kinase 3 (FLT3). Constitutive activation of FLT3 is a common mutation in acute myeloid leukemia (AML) and is associated with poor prognosis. By inhibiting FLT3, C1311 can disrupt downstream signaling pathways crucial for the proliferation and survival of cancer cells.
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Induction of Senescence and Apoptosis: The cellular response to C1311 is notably dependent on the status of the tumor suppressor protein p53. In cells with wild-type p53, C1311 treatment leads to the induction of cellular senescence, a state of irreversible growth arrest. Conversely, in cells with mutated or absent p53, C1311 triggers apoptosis, or programmed cell death.[1] This dual activity suggests that C1311 could be effective against a broad range of tumors with different genetic backgrounds.
Data Presentation
Preclinical Data
Table 1: In Vitro Cytotoxicity of C1311 in Human Cancer Cell Lines [2]
| Cell Line | Cancer Type | IC50 (µM) |
| AGS | Gastric | 0.0094 |
| NCI-N87 | Gastric | 0.0098 |
| K-562 | Leukemia | 0.038 |
| HL-60 | Leukemia | 0.045 |
| A549 | Lung | 0.120 |
| NCI-H460 | Lung | 0.150 |
| HT-29 | Colon | 0.230 |
| HCT-116 | Colon | 0.280 |
| MCF-7 | Breast | 0.310 |
| MDA-MB-231 | Breast | 0.350 |
| OVCAR-3 | Ovarian | 0.420 |
| SK-OV-3 | Ovarian | 0.480 |
| U-251 | Glioblastoma | 0.560 |
| SF-268 | Glioblastoma | 0.620 |
| PC-3 | Prostate | 0.750 |
| DU-145 | Prostate | 0.800 |
Table 2: Preclinical Pharmacokinetics of C1311 in Mice [3]
| Parameter | Value |
| Dosing Route | Intraperitoneal (i.p.) |
| Doses Tested | 15, 50, 100, 150 mg/kg |
| Plasma Clearance | 47,410 ml/min/kg |
| Tissue Distribution (Rank Order) | Spleen > Small Intestine > Fat > Kidney > Liver >> Plasma |
| Tissue-to-Plasma Ratio (Liver, 15 mg/kg) | 8 |
| Tissue-to-Plasma Ratio (Spleen, 50 mg/kg) | 600 |
| Tumor AUC (MAC15A) | 186 µg·h/mL |
| Tumor AUC (HT-29) | 94.4 µg·h/mL |
| Linearity of Plasma Pharmacokinetics | Linear up to 100 mg/kg |
Clinical Trial Data
Table 3: Summary of Phase I Clinical Trial of C1311 in Advanced Solid Tumors (NCT00325002) [2][4]
| Parameter | Details |
| Study Design | Dose-escalation study to assess safety, tolerability, MTD, and RD. |
| Patient Population | Patients with advanced solid tumors refractory to standard therapies. |
| Dosing Regimen | Weekly intravenous infusion for 3 consecutive weeks, followed by a 1-week rest period (28-day cycle). |
| Dose Escalation | 15, 30, 60, 120, 240, 480, and 640 mg/m²/week. |
| Maximum Tolerated Dose (MTD) | 640 mg/m²/week (DLT: Grade 3 neutropenia). |
| Recommended Dose (RD) | 480 mg/m²/week. |
| Dose-Limiting Toxicity (DLT) | Grade 4 neutropenia lasting more than 7 days. |
| Common Adverse Events (Grade 1-2) | Nausea, asthenia, vomiting, diarrhea. |
| Serious Adverse Events (Possibly Drug-Related) | Post-infusion fever without infection. |
| Preliminary Efficacy | Stable disease was observed in 3 patients. One patient had a stable course for over 8 cycles, and two had stable courses for 4 cycles. |
A separate Phase I trial evaluated a once-every-three-weeks dosing schedule.[3] In this study involving 36 patients, the recommended dose was determined to be 850 mg/m².[3] Dose-limiting toxicities were primarily hematologic and reversible.[3] In this trial, 1 patient (3%) achieved a partial response and 17 patients (47%) had stable disease.[3]
A Phase II trial of C1311 in patients with advanced breast cancer refractory to taxanes and anthracyclines has also been conducted. While detailed patient response data is not publicly available in a structured format, the study showed an overall therapeutic effect in 40% of patients, with 2 partial responses and 19 patients with stable disease.
Experimental Protocols
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining
This protocol describes a standard procedure for analyzing the cell cycle distribution of cells treated with C1311 using propidium iodide (PI) staining and flow cytometry.
Materials:
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Phosphate-Buffered Saline (PBS)
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70% Ethanol (ice-cold)
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Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)
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RNase A (100 µg/mL)
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Flow cytometry tubes
Procedure:
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Cell Harvest:
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For adherent cells, wash with PBS and detach using trypsin-EDTA.
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For suspension cells, collect by centrifugation.
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Wash the cells once with cold PBS.
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Fixation:
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Resuspend the cell pellet in 1 mL of ice-cold PBS.
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While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension.
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Incubate the cells at -20°C for at least 2 hours (or overnight).
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Staining:
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Centrifuge the fixed cells at 1500 rpm for 5 minutes and discard the ethanol.
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Wash the cell pellet twice with cold PBS.
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Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
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Incubate in the dark at room temperature for 30 minutes.
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Flow Cytometry Analysis:
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Analyze the stained cells on a flow cytometer.
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Use a 488 nm laser for excitation and collect the fluorescence emission at approximately 617 nm.
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Analyze the DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
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Apoptosis Detection by TUNEL Assay
This protocol outlines the Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay for the detection of apoptosis in cells treated with C1311.
Materials:
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TUNEL assay kit (commercially available)
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Phosphate-Buffered Saline (PBS)
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4% Paraformaldehyde in PBS
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Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)
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Fluorescence microscope
Procedure:
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Cell Preparation and Fixation:
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Grow cells on coverslips or in chamber slides.
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Treat cells with C1311 as required.
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Wash the cells with PBS and fix with 4% paraformaldehyde for 15-30 minutes at room temperature.
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Wash the cells twice with PBS.
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Permeabilization:
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Incubate the fixed cells with permeabilization solution for 2-5 minutes on ice.
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Wash the cells twice with PBS.
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TUNEL Reaction:
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Prepare the TUNEL reaction mixture according to the manufacturer's instructions (typically includes TdT enzyme and labeled dUTPs).
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Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C for 60 minutes, protected from light.
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Detection:
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Wash the cells three times with PBS.
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If using a fluorescent label, mount the coverslips with an anti-fade mounting medium.
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Visualize the cells under a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
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Signaling Pathways and Experimental Workflows
Conclusion
C1311 is a potent antineoplastic agent with a well-characterized, multi-pronged mechanism of action. Its ability to induce both senescence and apoptosis depending on p53 status, coupled with its inhibitory effects on topoisomerase II and FLT3, underscores its potential as a versatile cancer therapeutic. The preclinical data demonstrate significant activity across a broad range of cancer cell lines and favorable pharmacokinetic properties in animal models. Early-phase clinical trials have established a manageable safety profile and shown preliminary signs of efficacy in heavily pretreated patient populations. Further clinical investigation, particularly in combination with other agents and in specific patient populations defined by biomarkers such as p53 and FLT3 status, is warranted to fully elucidate the therapeutic potential of C1311. This technical guide provides a solid foundation of data and protocols to support these future research and development efforts.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Evaluation of the safety of C-1311 (SYMADEX) administered in a phase 1 dose escalation trial as a weekly infusion for 3 consecutive weeks in patients with advanced solid tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
